molecular formula C24H16BrN3OS B2768824 (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile CAS No. 683258-12-0

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2768824
CAS No.: 683258-12-0
M. Wt: 474.38
InChI Key: CEAYUGAXBVDYSC-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a structurally complex molecule featuring a thiazole core substituted with a 3-bromophenyl group at the 4-position and a (4-phenoxyphenyl)aminoacrylonitrile moiety at the 2-position. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding .

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3OS/c25-19-6-4-5-17(13-19)23-16-30-24(28-23)18(14-26)15-27-20-9-11-22(12-10-20)29-21-7-2-1-3-8-21/h1-13,15-16,27H/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAYUGAXBVDYSC-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a member of the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19BrN2OSC_{22}H_{19}BrN_2OS with a molecular weight of 423.37 g/mol. The compound features a thiazole ring, a bromophenyl group, and a phenoxyphenyl amine structure, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated an IC50 value indicating effective inhibition of cell proliferation.
    • A study reported that thiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases associated with cancer progression, such as Aurora A kinase. This inhibition leads to cell cycle arrest and apoptosis .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of target proteins, potentially disrupting their function .

Crystallographic Data

Crystallographic analysis has provided insights into the structural characteristics of the compound. The asymmetric unit consists of one formula unit and a water molecule, revealing key structural features such as bond lengths and angles that are critical for its biological activity.

AtomCoordinates (x,y,z)Displacement Parameter
C10.1478(4), 0.9205(3), 0.72251(17)0.0417(6)
N10.4802(3), 0.7088(3), 0.47415(13)0.0367(5)
S10.82041(9), 0.80169(11), 0.47489(5)0.0516(2)

Case Studies

  • In Vivo Studies : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent.
  • Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substitutions

Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the thiazole ring or the acrylonitrile side chain. Key examples include:

Compound Name Thiazole Substituent Acrylonitrile Substituent Key Properties/Activities Reference
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(4-Bromophenyl) 2,4-Dichlorophenyl Enhanced lipophilicity; antifungal activity
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-(3,4-Dichlorophenyl) 4-Butylphenylamino Improved solubility; anti-inflammatory effects
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(4-Methylphenyl) 4-Bromophenylamino Moderate cytotoxicity; kinase inhibition
Target Compound 4-(3-Bromophenyl) 4-Phenoxyphenylamino Predicted enhanced receptor binding (hypothetical)

Structural Insights :

  • Phenoxy vs. Alkyl/Aryl Groups: The 4-phenoxyphenylamino group introduces a rigid, planar structure compared to the flexible 4-butylphenylamino group in , which could enhance π-π interactions in protein binding pockets.
Pharmacological and Physicochemical Comparisons
  • Antimicrobial Activity : Compounds with nitro or chloro substituents (e.g., 2,4-dichlorophenyl in ) exhibit stronger antimicrobial profiles, whereas bromine-substituted analogues like the target compound may prioritize anticancer activity due to enhanced cellular penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.